molecular formula C9H7NO B8188741 3-Vinyl-benzo[d]isoxazole

3-Vinyl-benzo[d]isoxazole

Cat. No.: B8188741
M. Wt: 145.16 g/mol
InChI Key: OPRRRLHKQRVUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Vinyl-benzo[d]isoxazole is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring with a vinyl group attached to the third position. Isoxazoles are known for their significant biological activities and therapeutic potential, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinyl-benzo[d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a vinyl-substituted benzene derivative . This reaction can be catalyzed by various metal catalysts such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Vinyl-benzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
3-Vinyl-benzo[d]isoxazole serves as a crucial building block for synthesizing more complex organic molecules. Its vinyl group enhances reactivity, allowing for various functionalization reactions. Common synthetic routes include:

  • Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides, leading to the formation of diverse derivatives.
  • Electrophilic Substitution: The benzene ring can undergo electrophilic substitution, facilitating the introduction of different substituents.

Table 1: Common Reactions of this compound

Reaction TypeDescriptionMajor Products
OxidationVinyl group oxidation3-Formyl-benzo[d]isoxazole
ReductionIsoxazole ring reduction3-Amino-benzo[d]isoxazole
Electrophilic SubstitutionSubstitution on the benzene ringVarious substituted derivatives

Biological Applications

Antimicrobial and Anticancer Activities
Research has indicated that derivatives of benzo[d]isoxazole, including this compound, exhibit promising antimicrobial and anticancer properties. For instance, studies have demonstrated that certain benzo[d]isoxazole derivatives inhibit hypoxia-inducible factor (HIF-1α), a key regulator in cancer progression.

  • Case Study: HIF-1α Inhibition
    A study synthesized several benzo[d]isoxazole derivatives and evaluated their inhibitory effects on HIF-1α transcription in HEK293T cells. The most potent compounds showed IC50 values around 25 nM under hypoxic conditions, indicating strong potential for anticancer applications .

Mechanism of Action
The mechanism by which this compound exerts its biological effects is linked to its interaction with various molecular targets. The isoxazole ring can modulate enzyme activity, while the vinyl group may form reactive intermediates that interact with biological macromolecules.

Medicinal Applications

Drug Development Potential
this compound is being explored for its potential use in drug development due to its analgesic, anti-inflammatory, and anticonvulsant properties. Its ability to act on multiple biological pathways makes it a candidate for developing new therapeutic agents.

  • Case Study: Analgesic Activity
    Research has shown that certain derivatives of benzo[d]isoxazole exhibit significant analgesic effects comparable to established pain relievers. For example, compounds derived from this scaffold were tested for their analgesic properties and demonstrated efficacy in pain models .

Industrial Applications

Material Science
In addition to its applications in biology and medicine, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for the design of materials suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 3-Vinyl-benzo[d]isoxazole involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The vinyl group can undergo further chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

    3-Methyl-benzo[d]isoxazole: Similar structure but with a methyl group instead of a vinyl group.

    3-Phenyl-benzo[d]isoxazole: Contains a phenyl group at the third position.

    3-Ethyl-benzo[d]isoxazole: Features an ethyl group at the third position.

Uniqueness: 3-Vinyl-benzo[d]isoxazole is unique due to the presence of the vinyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Biological Activity

3-Vinyl-benzo[d]isoxazole is a heterocyclic compound recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound consists of a five-membered isoxazole ring fused to a benzene ring with a vinyl group at the third position. The unique structure contributes to its reactivity and interaction with various biological targets.

Property Description
Molecular Formula C₉H₉N₃O
Molar Mass 161.18 g/mol
Chemical Structure Structure

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isoxazole ring can modulate the activity of these targets, while the vinyl group can undergo further chemical transformations, leading to reactive intermediates that interact with biological macromolecules .

Key Mechanisms:

  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacts with receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Demonstrated potential against various bacterial strains.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Properties

Studies indicate that this compound exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, it has been shown to reduce the expression of vascular endothelial growth factor (VEGF), a key player in tumor angiogenesis .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it possesses significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Analgesic and Anti-inflammatory Effects

Research into the analgesic and anti-inflammatory properties indicates that this compound may provide relief from pain and inflammation through modulation of inflammatory pathways .

Case Studies

  • Study on Anticancer Activity :
    • A study demonstrated that this compound inhibited the proliferation of HT1080 fibrosarcoma cells with an IC50 value of approximately 25 nM. The compound significantly reduced VEGF mRNA expression under hypoxic conditions .
  • Antimicrobial Evaluation :
    • In a comparative study against standard antibiotics, this compound showed comparable efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

Compound Biological Activity IC50 Value (nM)
This compoundAnticancer, Antimicrobial~25
3-Methyl-benzo[d]isoxazoleModerate anticancer activity~50
3-Phenyl-benzo[d]isoxazoleLower antimicrobial activity~100

Properties

IUPAC Name

3-ethenyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-8-7-5-3-4-6-9(7)11-10-8/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRRRLHKQRVUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NOC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.